(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2-BENZOYL-4-BROMOPHENYL)IMINO]METHYL]PHENOL is a chemical compound with the molecular formula C13H10BrNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, and an imino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-BENZOYL-4-BROMOPHENYL)IMINO]METHYL]PHENOL typically involves the reaction of 2-benzoyl-4-bromophenylamine with salicylaldehyde under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-BENZOYL-4-BROMOPHENYL)IMINO]METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Scientific Research Applications
2-[(E)-[(2-BENZOYL-4-BROMOPHENYL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-BENZOYL-4-BROMOPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(((4-Bromophenyl)imino)methyl)phenol
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol
Uniqueness
2-[(E)-[(2-BENZOYL-4-BROMOPHENYL)IMINO]METHYL]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14BrNO2 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
[5-bromo-2-[(2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H14BrNO2/c21-16-10-11-18(22-13-15-8-4-5-9-19(15)23)17(12-16)20(24)14-6-2-1-3-7-14/h1-13,23H |
InChI Key |
LNZUWJPUMJSHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.